

# Application Note and Protocol: Packing a Sephadex G-25 Gravity Flow Column

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## Compound of Interest

Compound Name: Sephadex G 25

Cat. No.: B1231703

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## Introduction

Sephadex G-25 is a well-established size-exclusion chromatography (SEC) medium used for group separations, most notably for desalting and buffer exchange of proteins, nucleic acids, and other macromolecules.[1][2] Its cross-linked dextran matrix provides a hydrophilic environment that minimizes non-specific adsorption, leading to high recovery of target molecules.[3][4][5] Proper packing of a Sephadex G-25 column is critical for achieving optimal separation performance, ensuring reproducible results, and extending the life of the chromatography medium. This document provides a detailed protocol for the proper packing of a Sephadex G-25 gravity flow column.

Sephadex G-25 separates molecules based on their size.[2] Molecules larger than the exclusion limit of the gel (approximately 5,000 Da for globular proteins) are excluded from the pores of the beads and pass through the column in the void volume.[2][4] Smaller molecules, such as salts, can enter the pores and are thus retarded in their elution, allowing for their effective separation from the larger macromolecules.[2]

## Materials and Equipment

- Sephadex G-25 dry powder (select appropriate particle size grade, e.g., Medium for general use)[2]

- Chromatography column with end fittings and tubing
- Glass rod
- Beaker (large enough to accommodate the swollen gel)
- Graduated cylinder
- Buffer for swelling and equilibration (filtered and degassed)
- Laboratory stand and clamps
- Optional: Packing reservoir

## Experimental Protocols

### Calculation of Required Sephadex G-25

Before proceeding, calculate the amount of dry Sephadex G-25 powder needed for your column. The approximate bed volume per gram of dry powder for all grades of Sephadex G-25 is 4-6 mL.<sup>[6][7]</sup>

Formula: Weight of dry Sephadex G-25 (g) = Desired bed volume (mL) / Swelling factor (mL/g)

For example, for a 100 mL bed volume, you would need approximately 17-25 g of dry Sephadex G-25.

### Swelling the Sephadex G-25

Sephadex is supplied as a dry powder and must be swollen in an excess of buffer before use.<sup>[1][3]</sup>

- Weighing: Accurately weigh the calculated amount of dry Sephadex G-25 powder.
- Hydration: Add the dry powder to a beaker containing an excess of the desired buffer (at least 5-10 times the expected final gel volume).
- Swelling Time: Allow the gel to swell for at least 3 hours at room temperature or for 1 hour in a 90°C water bath to accelerate the process.<sup>[3][5][8]</sup>

- **Avoid Stirring with Magnetic Bars:** Do not use a magnetic stirrer as this can damage the Sephadex beads.[3][5] Gentle swirling by hand periodically is sufficient.
- **Cooling:** If heat was used for swelling, allow the slurry to cool to room temperature.

## Slurry Preparation

- **Decantation:** Carefully decant the supernatant (excess buffer and any fine particles) from the swollen gel.
- **Resuspension:** Resuspend the settled gel in buffer to create a slurry with a concentration of approximately 75% settled gel to 25% buffer.[1][3][6][7]
- **Degassing:** If the gel was swollen at room temperature, it is recommended to degas the slurry under vacuum to prevent air bubbles from being trapped in the packed column.[1][3]

## Packing the Column

Proper column packing is crucial for good separation. The goal is to create a homogenous and stable packed bed.

- **Column Preparation:**
  - Ensure the column and its components (end pieces, frits, tubing) are clean.
  - Mount the column vertically on a laboratory stand.[3]
  - Attach the bottom end piece, ensuring no air is trapped. Fill the dead space below the frit with buffer.
- **Pouring the Slurry:**
  - Pour the prepared Sephadex G-25 slurry into the column in a single, continuous motion.[1][3] To avoid introducing air bubbles, pour the slurry down a glass rod held against the inner wall of the column.[3][5]
  - If the slurry volume exceeds the column volume, use a packing reservoir.

- Settling the Bed:
  - Open the column outlet to allow the buffer to drain and the gel bed to start forming under gravity.<sup>[1]</sup>
  - Maintain a constant head of buffer above the forming bed to ensure even packing. Do not allow the bed to run dry.
- Consolidating the Bed:
  - Once the bed has settled, pass 2-3 column volumes of buffer through the column to stabilize and equilibrate the packed bed.
  - The bed height should remain constant after this step.
- Finalizing the Column:
  - Carefully remove any remaining buffer from above the packed bed.
  - Insert the top end piece, ensuring no air is trapped between the end piece and the bed surface.

## Column Equilibration

Before applying a sample, the column must be equilibrated with the running buffer.

- Buffer Exchange: Pass at least 2-3 column volumes of the running buffer through the packed column.
- Stable Baseline: If using a detector, monitor the baseline until it is stable, indicating that the column is fully equilibrated with the new buffer.

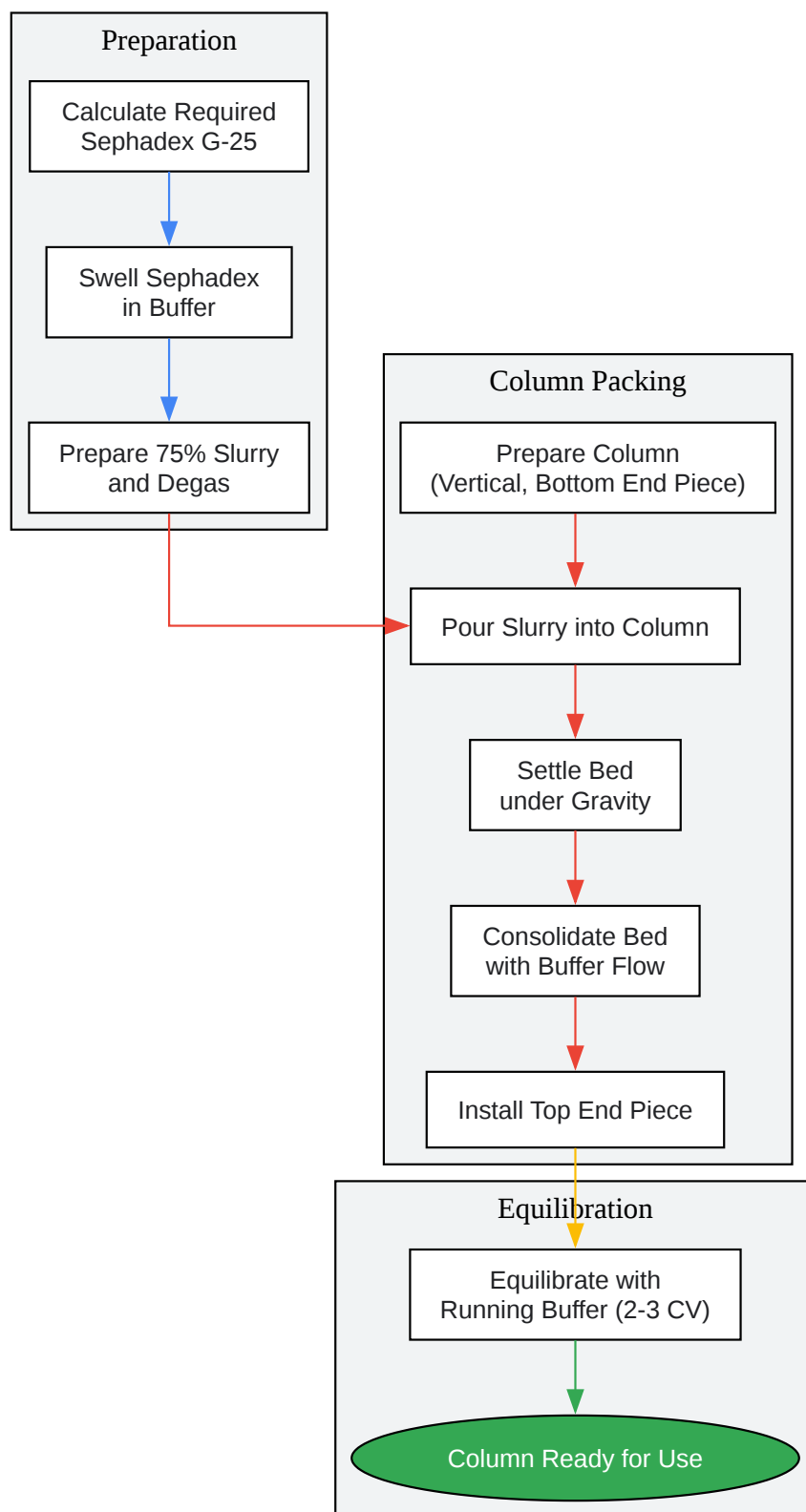
## Data Presentation

The following table summarizes key quantitative data for packing and using a Sephadex G-25 column.

Parameter	Value	Reference
Fractionation Range (Globular Proteins)	1,000 - 5,000 Da	<a href="#">[2]</a> <a href="#">[4]</a>
Exclusion Limit (Globular Proteins)	~5,000 Da	<a href="#">[2]</a> <a href="#">[4]</a>
Particle Size (Medium Grade)	50 - 150 $\mu$ m	<a href="#">[5]</a> <a href="#">[9]</a>
Swelling Factor	~4-6 mL/g dry powder	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Recommended Slurry Concentration	75% settled gel / 25% buffer	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Swelling Time (Room Temperature)	3 hours	<a href="#">[3]</a> <a href="#">[5]</a>
Swelling Time (90°C)	1 hour	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[8]</a>
Recommended Sample Volume	Up to 30% of the total bed volume	<a href="#">[5]</a>
Equilibration Volume	2-3 column volumes	
pH Stability	2 - 13	<a href="#">[4]</a> <a href="#">[5]</a>
Storage Solution	20% Ethanol or 0.02% Sodium Azide	<a href="#">[1]</a> <a href="#">[8]</a>

## Experimental Workflow Visualization

The following diagram illustrates the key steps in the workflow for packing a Sephadex G-25 gravity flow column.



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Caption: Workflow for packing a Sephadex G-25 gravity flow column.

## Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
Cracked or fissured bed	Column ran dry; Trapped air bubbles; Uneven packing	Repack the column. Ensure a constant head of buffer during packing. Degas the slurry thoroughly.
Slow or no flow rate	Clogged frit or tubing; Fines in the gel; Column packed too tightly	Check for blockages. Ensure fines were decanted after swelling. Repack the column with less pressure (for non-gravity packing).
Poor separation/resolution	Unevenly packed bed; Sample overload; Incorrect buffer composition	Repack the column. Reduce sample volume. Ensure buffer has an ionic strength equivalent to at least 0.15 M NaCl to minimize ionic interactions. <a href="#">[3]</a> <a href="#">[5]</a>
Air bubbles in the bed	Slurry not degassed; Temperature fluctuations	Degas the slurry before packing. Pack and run the column at a constant temperature.

## Column Cleaning and Storage

- **Cleaning:** To remove precipitated proteins or other contaminants, wash the column with 2 column volumes of 0.2 M NaOH.[\[3\]](#)[\[10\]](#) After cleaning, re-equilibrate the column with 2-3 column volumes of buffer before the next use.[\[1\]](#)[\[8\]](#)
- **Storage:** For short-term storage, the column can be kept in the running buffer. For long-term storage, equilibrate the column with a solution containing a microbial growth inhibitor, such as 20% ethanol or 0.02% sodium azide, and store at 4-8°C.[\[1\]](#)[\[8\]](#) Unused dry Sephadex powder should be stored at 4°C to 30°C.[\[5\]](#)

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